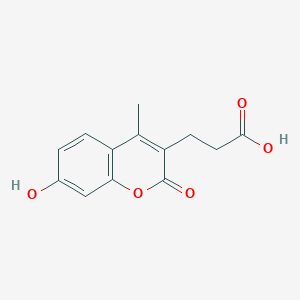

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid” is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O5/c1-6-8-3-2-7 (13)4-10 (8)17-12 (16)9 (6)5-11 (14)15/h2-4,13H,5H2,1H3, (H,14,15) and the InChI key is OOGKDHCQSZAEQI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid and is stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications

Synthesis and Chemical Reactions

The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid are notable for their potential antibacterial activity. The synthesis involves the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various intermediates and final products intended for antibacterial screening against both Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, Rajković, 2009).

Another study focused on the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, showcasing a series of Schiff's bases and other compounds with potential antimicrobial effects. This research highlights the versatility of coumarin derivatives in generating pharmacologically active agents (Čačić, Trkovnik, Čačić, Has-Schon, 2006).

Antibacterial and Antineoplastic Activities

The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment and their potential antibacterial and antineoplastic activities underscore the significance of coumarin derivatives in medicinal chemistry. These compounds are synthesized through various chemical reactions, providing a pathway for the development of new therapeutic agents with potential activity against cancer cells and bacterial infections (Velikorodov, Ionova, Melent’eva, Stepkina, Starikova, 2014).

Antioxidant Properties

Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives reveal their potential in combating oxidative stress. The study measures the activity of four derivatives, identifying compounds with significant scavenger activity at higher concentrations. This research contributes to the understanding of coumarin derivatives as potent antioxidants, which could be beneficial in preventing or treating diseases associated with oxidative damage (Stanchev, Hadjimitova, Traykov, Boyanov, Manolov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

properties

IUPAC Name |

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGDSAVPKKKVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415489 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

CAS RN |

5852-06-2 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)